molecular formula C18H21N5O5S B2628105 Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate CAS No. 946257-96-1

Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2628105
M. Wt: 419.46
InChI Key: JPXXEBNPUXHDGE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a dihydropyridine ring, a thiazole ring, an acetyl group, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired yield and purity of the final product.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one double bond, and one carbonyl group. Attached to this ring is a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The acetyl group and the piperazine ring are attached to the thiazole ring.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the dihydropyridine ring could undergo nucleophilic addition reactions, while the nitrogen atoms in the thiazole and piperazine rings could act as bases or nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, while the carbonyl group could make it a weak acid. Its solubility would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) parts of the molecule.


Scientific Research Applications

Antimicrobial and Antifungal Activities

Research into the applications of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate and its derivatives has shown promising results in antimicrobial and antifungal activities. For instance, compounds derived from ethyl piperazine-1-carboxylate demonstrated good to moderate antimicrobial activity against various test microorganisms, with some compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013). Another study highlighted the synthesis of derivatives targeting Mycobacterium tuberculosis, with certain compounds showing activity against this pathogen and possessing cytotoxicity profiles suitable for further development (Jeankumar et al., 2013). These findings suggest the potential of these compounds in developing new antimicrobial and antifungal agents.

Synthesis and Chemical Transformations

The chemical synthesis and transformation of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate derivatives have been extensively studied. Innovative synthesis techniques have been explored, such as microwave-assisted synthesis for producing hybrid molecules containing penicillanic or cephalosporanic acid moieties, demonstrating the compound's versatility in drug design and development (Başoğlu et al., 2013). Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has been documented, showcasing the chemical flexibility and the potential for creating a wide range of biologically active compounds (Mohamed, 2021).

Biological Activities

The derivatives of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate exhibit a range of biological activities. Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, for example, have been synthesized and evaluated as glucokinase activators, with some compounds identified as potent dual-acting hypoglycemic agents, activating both glucokinase and PPARγ. This demonstrates the compound's potential application in managing diabetes and related metabolic disorders (Song et al., 2011).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk.


Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could explore its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity.


Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a detailed and accurate analysis, specific experimental data would be needed.


properties

IUPAC Name

ethyl 4-[2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-2-28-18(27)23-8-6-22(7-9-23)14(24)10-12-11-29-17(20-12)21-16(26)13-4-3-5-19-15(13)25/h3-5,11H,2,6-10H2,1H3,(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXEBNPUXHDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate

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